
(-)-Albine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Albine is a natural product found in Lupinus albus, Lupinus cosentinii, and Lupinus angustifolius with data available.
Applications De Recherche Scientifique
Albinism Research
Albinism Among Wild African Rodents :
- Pirlot (1958) discusses occurrences of albinism in African rodents, which might offer insights into genetic variations and environmental factors influencing albinism (Pirlot, 1958).
Albinism in Plants :
- Kumari et al. (2009) examine albinism in plants, particularly its impact on interspecific crosses and tissue culture experiments (Kumari, Clarke, Small, & Siddique, 2009).
Molecular Basis and Clinical Characterization of Albinism :
- Gargiulo et al. (2011) provide insights into the molecular basis of albinism in humans, focusing on genetic mutations and clinical manifestations (Gargiulo et al., 2011).
Alkaloid Research
Molecular Genetics of Alkaloid Biosynthesis in Nicotiana tabacum :
- Dewey and Xie (2013) discuss the biosynthesis of alkaloids in tobacco, a process potentially analogous to the biosynthesis pathways of other alkaloids, possibly including (-)-Albine (Dewey & Xie, 2013).
Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species :
- Song et al. (2022) review the composition and biosynthesis of alkaloids in Dendrobium, which might provide a comparative perspective for understanding this compound (Song et al., 2022).
Lupin Alkaloids from the Seeds of Lupinus termis :
- Mohamed et al. (1991) describe lupin alkaloids, including this compound, isolated from Lupinus termis seeds, providing a direct reference to this compound (Mohamed et al., 1991).
Propriétés
Numéro CAS |
53915-26-7 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |
InChI |
InChI=1S/C14H20N2O/c1-2-3-13-12-6-10(8-15-13)9-16-5-4-11(17)7-14(12)16/h2,4-5,10,12-15H,1,3,6-9H2/t10-,12+,13+,14+/m0/s1 |
Clé InChI |
QJVOZXGJOGJKPT-IGHBBLSQSA-N |
SMILES isomérique |
C=CC[C@@H]1[C@H]2C[C@@H](CN1)CN3[C@@H]2CC(=O)C=C3 |
SMILES |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
SMILES canonique |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



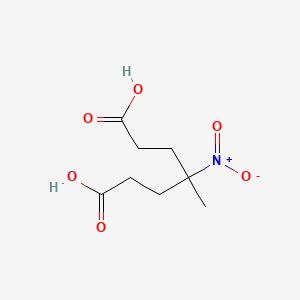
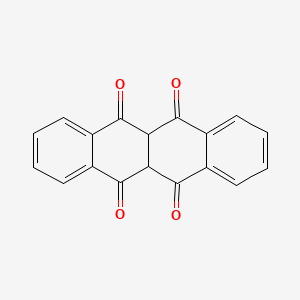

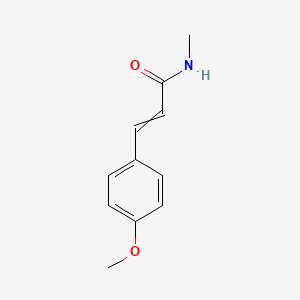
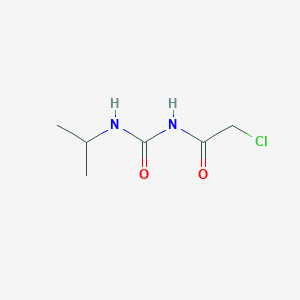
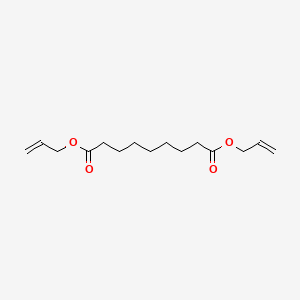

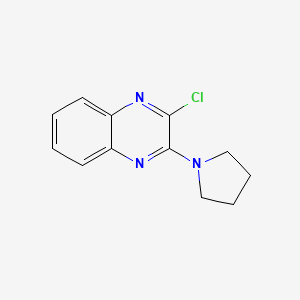
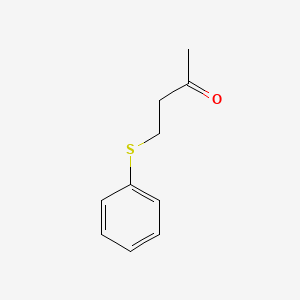
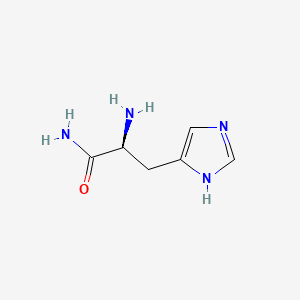
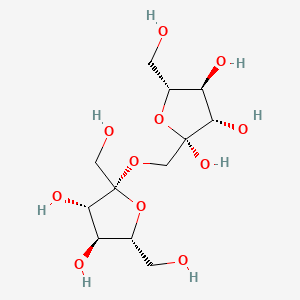
![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)

